Ethylenediamine p-toluenesulphonate

Descripción general

Descripción

Ethylenediamine p-toluenesulphonate is a chemical compound with the molecular formula C9H16N2O3S and a molecular weight of 232.303 g/mol . It is a white crystalline powder that is soluble in water. This compound is widely used in various fields, including medical, environmental, and industrial research.

Métodos De Preparación

Ethylenediamine p-toluenesulphonate can be synthesized through the reaction of ethylenediamine with p-toluenesulfonic acid. The reaction typically occurs in an aqueous medium, and the product is isolated by crystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The tosyl group in EDTA-TsOH acts as a superior leaving group in SN2 reactions:

-

Azide Formation : Treatment with sodium azide (NaN₃) replaces the tosyl group with an azide, forming 2-azidoethylphthalimide .

-

Displacement by Amines : Reactions with primary or secondary amines (e.g., piperidine) yield N-substituted derivatives. For example:

These reactions are often conducted in polar aprotic solvents like DMF or THF .

Pharmaceutical Relevance

EDTA-TsOH is pivotal in synthesizing bioactive molecules:

-

Antitumor Agents : Used as a reactant in the preparation of platinum-based antitumor complexes, where the ethylenediamine moiety acts as a bidentate ligand .

-

Vasoconstrictors : Identified as an impurity in xylometazoline synthesis, necessitating precise control during manufacturing .

Thermal and Oxidative Stability

-

Decomposition : Heating EDTA-TsOH above 200°C leads to decomposition, releasing SOₓ and aromatic hydrocarbons .

-

Oxidation Resistance : The tosyl group stabilizes the compound against oxidative degradation, enabling its use in high-temperature reactions .

Comparative Reactivity in Tosylate Derivatives

Aplicaciones Científicas De Investigación

Medicinal Chemistry

EDPTS has been identified as a potent inhibitor of various kinases involved in cancer cell proliferation and tumor growth. Research indicates that it can modulate signaling pathways critical for cancer progression, making it a candidate for developing novel anticancer therapies .

Case Study: Inhibition of Kinases

- A study demonstrated that EDPTS effectively inhibited the activity of specific kinases associated with cancer cell lines, leading to reduced cell viability in vitro. This suggests potential for further development into therapeutic agents targeting malignancies.

Organic Synthesis

In organic chemistry, EDPTS serves as a versatile reagent in various synthetic pathways. It is often used to facilitate reactions involving amines and alcohols due to its ability to form stable complexes.

Table 1: Synthetic Reactions Involving EDPTS

Analytical Chemistry

EDPTS is utilized in analytical methods such as chromatography and mass spectrometry. It aids in the derivatization process, enhancing the detection and quantification of various compounds.

Case Study: Gas Chromatography-Mass Spectrometry (GC-MS)

- An extraction method employing EDPTS was developed for analyzing methyl and ethyl esters of sulfonic acids in pharmaceutical ingredients, demonstrating its efficacy in improving analytical sensitivity .

Industrial Applications

Beyond laboratory research, EDPTS finds applications in industrial processes, particularly in pharmaceuticals and agrochemicals.

Pharmaceutical Industry

In the pharmaceutical sector, EDPTS is used as an intermediate for synthesizing various drugs, including antitumor agents and other therapeutic compounds. Its role as an impurity in certain formulations also highlights its relevance .

Agrochemical Applications

EDPTS has been explored for use in agrochemicals due to its potential role as a growth regulator or pesticide formulation component.

Mecanismo De Acción

The mechanism of action of ethylenediamine p-toluenesulphonate involves its interaction with specific molecular targets and pathways. It can form complexes with metal ions, which can then participate in various biochemical processes . The compound’s effects are mediated through its ability to bind to and modulate the activity of these molecular targets .

Comparación Con Compuestos Similares

Ethylenediamine p-toluenesulphonate can be compared with other similar compounds such as:

p-Toluenesulfonic acid: A strong organic acid used in organic synthesis.

Ethylenediamine: A building block for the production of many other chemical products.

Ethylenediaminetetraacetic acid: A chelating agent used in various applications.

This compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications .

Actividad Biológica

Ethylenediamine p-toluenesulphonate (EDPTS) is a chemical compound with the molecular formula C9H16N2O3S and a molecular weight of approximately 232.303 g/mol. This compound is notable for its diverse biological activities, particularly in pharmacology and biochemistry. Its dual functional groups, including amine and sulfonate, allow it to participate in various biochemical processes, making it an important subject of study.

EDPTS is synthesized through the reaction of ethylenediamine with p-toluenesulfonic acid in an aqueous medium. The resulting compound exhibits properties that facilitate its interaction with metal ions, enabling it to form stable complexes that are utilized in various analytical and biological applications.

The biological activity of EDPTS is primarily mediated through its ability to form complexes with metal ions, which can influence various biochemical pathways. This interaction can lead to significant effects on cellular functions, including:

- Cell signaling pathways : EDPTS may modulate signaling cascades that are critical for cell communication.

- Gene expression : The compound has been hypothesized to affect transcription factors, thereby influencing gene expression patterns.

- Cellular metabolism : By interacting with metabolic enzymes, EDPTS may alter metabolic pathways, impacting energy production and biosynthesis.

Antitumor Properties

Research indicates that derivatives of EDPTS exhibit potential antitumor activity. Studies have shown that certain modifications of the compound can enhance its cytotoxic effects against various cancer cell lines. For example, a study demonstrated that specific EDPTS derivatives were effective in inhibiting the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways.

Antimicrobial Activity

EDPTS has also been investigated for its antimicrobial properties. It has shown effectiveness against a range of bacterial strains, particularly Gram-positive bacteria. The compound's ability to disrupt bacterial cell membranes and inhibit essential cellular processes contributes to its antimicrobial efficacy .

Case Studies

- Antitumor Activity : A study conducted on modified EDPTS derivatives revealed that these compounds significantly reduced the viability of human cancer cell lines. The mechanism involved the induction of apoptosis through caspase activation and mitochondrial dysfunction.

- Antimicrobial Effects : In vitro studies demonstrated that EDPTS exhibited significant antibacterial activity against Staphylococcus aureus and Listeria monocytogenes. The minimum inhibitory concentration (MIC) values were determined to be as low as 0.5 mg/mL for certain strains, indicating potent antimicrobial properties .

Table 1: Antitumor Activity of EDPTS Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Derivative A | MCF-7 (Breast Cancer) | 12.5 | Induces apoptosis |

| Derivative B | HeLa (Cervical Cancer) | 15.0 | Inhibits cell cycle progression |

| Derivative C | A549 (Lung Cancer) | 10.0 | Mitochondrial dysfunction |

Table 2: Antimicrobial Activity of EDPTS

| Bacterial Strain | MIC (mg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 0.5 | 20 |

| Listeria monocytogenes | 0.75 | 18 |

| Escherichia coli | >10 | No inhibition |

Propiedades

IUPAC Name |

ethane-1,2-diamine;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.C2H8N2/c1-6-2-4-7(5-3-6)11(8,9)10;3-1-2-4/h2-5H,1H3,(H,8,9,10);1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVCCFMAPGCBCHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

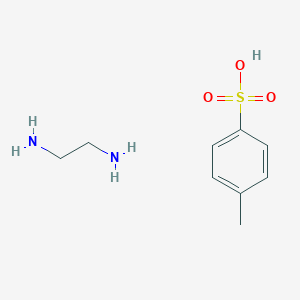

CC1=CC=C(C=C1)S(=O)(=O)O.C(CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14034-59-4 | |

| Record name | 1,2-Ethanediamine, 4-methylbenzenesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14034-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50930767 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--ethane-1,2-diamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50930767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7294-10-2, 14034-59-4 | |

| Record name | 1,2-Ethanediamine, 4-methylbenzenesulfonate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7294-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylenediamine p-toluenesulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007294102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Ethanediamine 4-methylbenzenesulfonate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014034594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC14086 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14086 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methylbenzene-1-sulfonic acid--ethane-1,2-diamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50930767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylenediamine p-toluenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.934 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Ethanediamine 4-methylbenzenesulfonate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.238.974 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.